4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, with various substituents such as 2,5-dimethylbenzyl and o-tolyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylbenzylamine, o-toluidine, and various thiazole precursors. The synthetic route may involve the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through the reaction of a thioamide with a halogenated ketone under basic conditions.
Formation of Quinazoline Ring: The quinazoline ring is formed by the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling Reactions: The thiazole and quinazoline rings are coupled through nucleophilic substitution or condensation reactions, often using catalysts such as palladium or copper.
Final Functionalization: The final compound is obtained by introducing the 2,5-dimethylbenzyl and o-tolyl groups through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Condensation: Aldehydes, ketones, and acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
DNA Intercalation: The compound may intercalate into DNA, interfering with replication and transcription processes.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethylbenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- 4-(2,5-dimethylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- 4-(2,5-dimethylbenzyl)-1-thioxo-3-(phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Uniqueness
The uniqueness of 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one lies in its specific substitution pattern and the presence of both thiazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H22N2OS2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C26H22N2OS2/c1-16-12-13-17(2)19(14-16)15-27-24-23(20-9-5-4-8-18(20)3)31-26(30)28(24)22-11-7-6-10-21(22)25(27)29/h4-14H,15H2,1-3H3 |
InChI Key |
CVUXEITXEHWCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
Origin of Product |
United States |
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